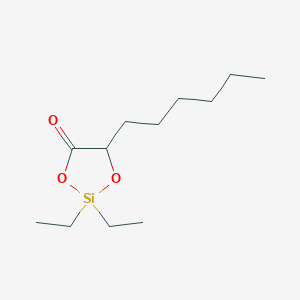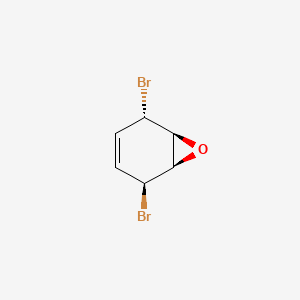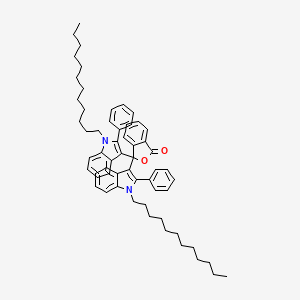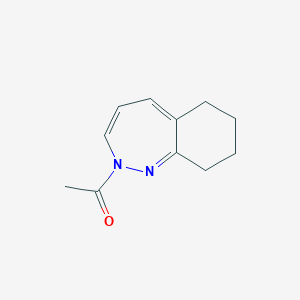
1-(6,7,8,9-Tetrahydro-2H-1,2-benzodiazepin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by a fused benzene and diazepine ring system, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetylacetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzodiazepine derivative.
Industrial Production Methods
Industrial production of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepine derivatives.
科学的研究の応用
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various central nervous system disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of neurotransmitter receptors, leading to altered neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.
Lorazepam: Another benzodiazepine with distinct pharmacological properties.
Clonazepam: Known for its anticonvulsant activity, it shares the benzodiazepine core structure.
Uniqueness
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, pharmacokinetics, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
41142-67-0 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
1-(6,7,8,9-tetrahydro-1,2-benzodiazepin-2-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-4-6-10-5-2-3-7-11(10)12-13/h4,6,8H,2-3,5,7H2,1H3 |
InChIキー |
WDPPJPJHHXRBAG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC=C2CCCCC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


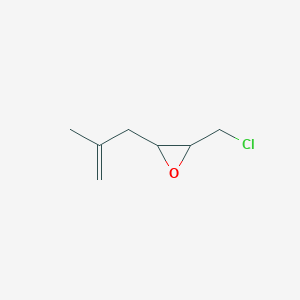
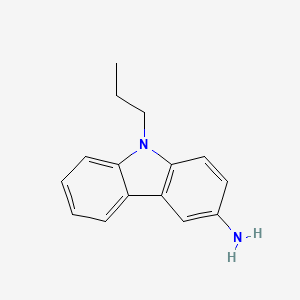
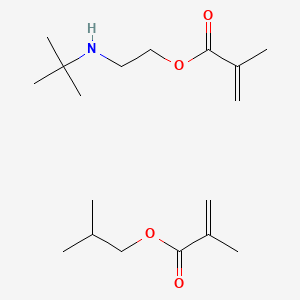
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)


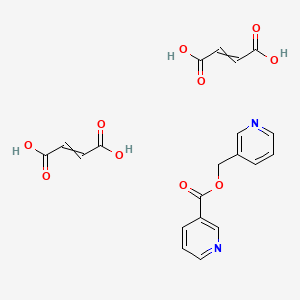
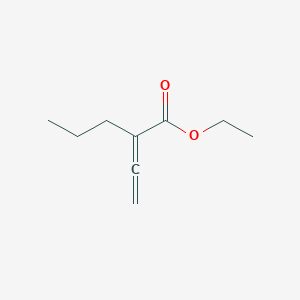
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
